molecular formula C12H7F3N2O2 B8596845 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde

Cat. No.: B8596845
M. Wt: 268.19 g/mol
InChI Key: VOGYSDJRZJJWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C12H7F3N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Boronic acid, halide (e.g., bromopyrimidine), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, H2O

    Reduction: NaBH4, LiAlH4, ethanol, THF

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), temperature (50-100°C)

Major Products

    Oxidation: 5-Pyrimidinecarboxylic acid, 2-[4-(trifluoromethoxy)phenyl]-

    Reduction: 5-Pyrimidinemethanol, 2-[4-(trifluoromethoxy)phenyl]-

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    5-Pyrimidinecarboxaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    2-[4-(Trifluoromethoxy)phenyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(Trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxy group but lacks the pyrimidine ring.

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is unique due to the combination of the pyrimidine ring and the trifluoromethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H7F3N2O2

Molecular Weight

268.19 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)19-10-3-1-9(2-4-10)11-16-5-8(7-18)6-17-11/h1-7H

InChI Key

VOGYSDJRZJJWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (2.5 M, 1.88 mL, 4.7 mmol) was added to a solution of bromide 89 (1.252 g, 3.92 mmol) in THF (40 mL) at −95° C. The solution was stirred for 30 s and then DMF (5 mL) was added. The reaction was stirred at −90° C. for 20 min and then quenched with aqueous NH4Cl. The resulting mixture was partitioned between EtOAc and water, and then column chromatography of the organic portion on silica gel (eluting with 1:7 EtOAc/hexanes) gave 2-[4-(trifluoromethoxy)phenyl]-5-pyrimidinecarbaldehyde (90) (0.778 g, 74%) as a white solid: mp 114-115° C.; 1H NMR (CDCl3) δ 10.16 (s, 1H), 9.22 (s, 2H), 8.62 (d, J=9.0 Hz, 2H), 7.36 (d, J=9.0 Hz, 2H). APCI MS m/z 269 [M+H]+, 301 [M+H+MeOH]+.
Quantity
1.88 mL
Type
reactant
Reaction Step One
Quantity
1.252 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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